molecular formula C17H14BrN3O2S B4232627 2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B4232627
M. Wt: 404.3 g/mol
InChI Key: IVVXSSIAJCUQNB-UHFFFAOYSA-N
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Description

2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide involves the inhibition of various cellular pathways that are involved in the progression of diseases such as cancer and inflammation. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. Moreover, this compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation. Moreover, this compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to possess neuroprotective effects by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide in lab experiments include its potent anti-inflammatory, anti-proliferative, and neuroprotective effects. Moreover, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, which can hinder its bioavailability and efficacy.

Future Directions

The future directions of research on 2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide include the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its efficacy in various disease models. Moreover, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be explored. Additionally, the development of novel derivatives of this compound with improved solubility and bioavailability should also be investigated.

Scientific Research Applications

2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory properties in vitro and in vivo. Moreover, this compound has also been found to possess neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

2-[6-bromo-3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-10-2-5-12(6-3-10)21-16(23)13-8-11(18)4-7-14(13)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVXSSIAJCUQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 2
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2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 3
2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 4
2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

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